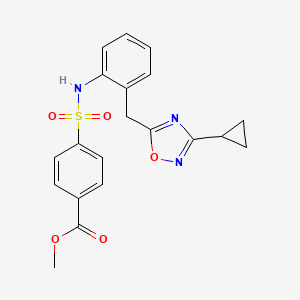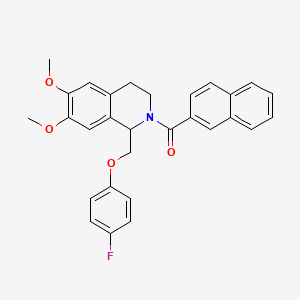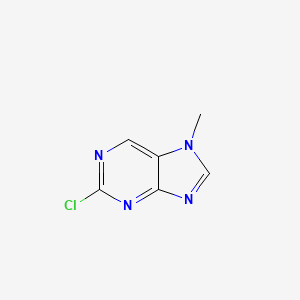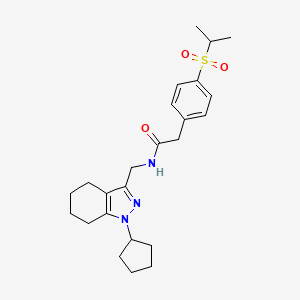
N1-(4-ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups and structures common in organic chemistry, including an ethylphenyl group, a piperidine ring, and an oxalamide group . These structures are often found in biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the piperidine ring and the various functional groups. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound, due to its functional groups, is likely to undergo a variety of chemical reactions. For example, the oxalamide group might participate in hydrolysis reactions, and the piperidine ring might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific arrangement of its functional groups. For example, the presence of the polar oxalamide group might make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have synthesized a range of compounds bearing structural similarities to N1-(4-ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, focusing on their potential as therapeutic agents. The design and synthesis of these compounds involve complex chemical processes aimed at introducing specific functional groups that could enhance their biological activity. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of oxadiazole-bearing compounds, exploring their antibacterial activities. These efforts highlight the importance of chemical synthesis in developing new compounds with potential applications in treating various diseases (Khalid et al., 2016).
Anticancer and Anti-HIV Activities
Significant research has been conducted to evaluate the anticancer and anti-HIV properties of compounds structurally similar to N1-(4-ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide. For example, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended oxadiazole hybrids, assessing their efficacy as anticancer agents. Such studies are crucial for identifying new therapeutic agents against cancer and HIV, demonstrating the potential of chemical compounds in medical research and treatment (Rehman et al., 2018).
Neuropharmacological Applications
The exploration of neuropharmacological applications is another significant area of research for compounds related to N1-(4-ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide. Studies have investigated the effects of similar compounds on neurotransmitter systems, potentially offering new insights into the treatment of neurological disorders. For instance, the role of orexin-1 receptor mechanisms in compulsive food consumption highlights the intricate relationships between chemical compounds and neurological pathways, suggesting potential therapeutic applications for eating disorders (Piccoli et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S/c1-5-21-9-11-22(12-10-21)28-26(31)25(30)27-14-13-23-8-6-7-15-29(23)34(32,33)24-19(3)16-18(2)17-20(24)4/h9-12,16-17,23H,5-8,13-15H2,1-4H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYPYYWDFQJTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3,4-difluorophenyl)methanone](/img/structure/B2938946.png)
![1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea](/img/structure/B2938948.png)

![N-(4-acetylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2938952.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2938954.png)
![N-cyclopropyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2938955.png)
methanone](/img/structure/B2938959.png)

![1-(piperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2938961.png)
